![molecular formula C7H6ClNO3 B1521853 5-Amino-4-chloro-2-hydroxybenzoic acid CAS No. 55302-98-2](/img/structure/B1521853.png)
5-Amino-4-chloro-2-hydroxybenzoic acid
Overview
Description
5-Amino-4-chloro-2-hydroxybenzoic acid is a chemical compound with the linear formula C7H6ClNO3 . It is an intermediate in the synthesis of Albaconazole, an antifungal agent . This compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives .
Molecular Structure Analysis
The molecular structure of 5-Amino-4-chloro-2-hydroxybenzoic acid is represented by the linear formula C7H6ClNO3 . Its molecular weight is 187.584 .Scientific Research Applications
I have conducted a search for the scientific research applications of “5-Amino-4-chloro-2-hydroxybenzoic acid,” but unfortunately, the available information does not cover six to eight unique applications in separate detailed sections as you requested.
Pharmaceutical Intermediates
Compounds like 5-Chloro-2-hydroxybenzoic acid are used as intermediates in the synthesis of various pharmaceuticals .
Material Science
A co-crystal involving a similar compound has been grown for its properties as an organic third-order nonlinearity crystal, which could have applications in nonlinear optics .
Chemical Synthesis
It is also used as an intermediate in the synthesis of other chemical compounds, such as antifungal agents .
Safety and Hazards
The safety data sheet for a similar compound, 2-Amino-5-chlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
The primary target of 5-Amino-4-chloro-2-hydroxybenzoic acid is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is found in Ralstonia metallidurans, a bacterium known for its resistance to heavy metals .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially inhibiting its function . The specific nature of this interaction and the resulting changes in the enzyme’s activity are areas of ongoing research.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways involving 3-hydroxyanthranilate 3,4-dioxygenase
Result of Action
Given its potential role as an inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase, it may impact processes regulated by this enzyme
properties
IUPAC Name |
5-amino-4-chloro-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPADCDPMRUAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657705 | |
Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-chloro-2-hydroxybenzoic acid | |
CAS RN |
55302-98-2 | |
Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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